8-[(diethylamino)methyl]-7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one
Description
8-[(Diethylamino)methyl]-7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one is a synthetic chromen-4-one (coumarin) derivative with a complex substitution pattern. Its core structure comprises a benzopyran-4-one scaffold modified at positions 2, 3, 7, and 6. Key functional groups include:
- Position 2: Methyl group, enhancing steric stability.
- Position 7: Hydroxy group, enabling acidity and participation in redox reactions.
- Position 8: Diethylaminomethyl group, contributing to basicity and solubility in polar solvents .
The compound’s molecular formula is C22H25NO5 (exact mass: 383.1733 g/mol), distinguishing it from analogs with alternative substituents. Its synthesis likely involves Mannich reactions or nucleophilic substitutions, as seen in structurally related compounds .
Properties
IUPAC Name |
8-(diethylaminomethyl)-7-hydroxy-3-(3-methoxyphenoxy)-2-methylchromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO5/c1-5-23(6-2)13-18-19(24)11-10-17-20(25)21(14(3)27-22(17)18)28-16-9-7-8-15(12-16)26-4/h7-12,24H,5-6,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRTQHOGXGZKIGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC2=C1OC(=C(C2=O)OC3=CC=CC(=C3)OC)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-[(diethylamino)methyl]-7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one is a synthetic derivative of the flavonoid family, particularly belonging to the class of chromenones. This compound has garnered interest due to its potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure
The molecular formula of the compound is . Its structure features a chromenone backbone with various functional groups that contribute to its biological activities.
Antimicrobial Activity
Research has indicated that derivatives of chromenones exhibit significant antimicrobial properties. A study published in MDPI highlighted that several derivatives showed high activity against Staphylococcus pneumoniae and moderate activity against other bacteria such as Pseudomonas aeruginosa and Bacillus subtilis . The specific compound in focus has shown promising results in preliminary assays:
| Microorganism | Activity Level |
|---|---|
| Staphylococcus pneumoniae | High |
| Pseudomonas aeruginosa | Moderate |
| Bacillus subtilis | Moderate |
| Salmonella panama | Low |
Anti-inflammatory Properties
In vitro studies have demonstrated that the compound can inhibit the production of pro-inflammatory cytokines. It has been shown to reduce levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in activated macrophages, suggesting a potential use in inflammatory conditions .
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. The results indicate that this compound effectively neutralizes free radicals, which is crucial for preventing oxidative stress-related diseases.
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted on the efficacy of this compound against various pathogens revealed that it significantly inhibited bacterial growth at concentrations as low as 50 µg/mL. The study employed disk diffusion methods to assess the antimicrobial activity, confirming its potential as a therapeutic agent .
- Case Study on Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory properties demonstrated that treatment with the compound reduced inflammation markers in animal models induced by lipopolysaccharide (LPS), indicating its potential for managing inflammatory diseases .
The biological activities of this compound are primarily attributed to its ability to modulate signaling pathways involved in inflammation and microbial resistance. The compound appears to interact with key enzymes and receptors involved in inflammatory responses and microbial metabolism.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
- Antioxidant Activity : Compounds with similar chromenone structures have demonstrated significant antioxidant properties, which can help mitigate oxidative stress in biological systems.
- Anti-inflammatory Effects : Studies suggest that derivatives of chromenone can inhibit inflammatory pathways, particularly by modulating the activity of neutrophils and other immune cells.
- Antimicrobial Properties : Some studies have reported that chromenone derivatives possess antibacterial and antifungal activities. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.
Summary of Biological Activities
Case Study 1: Anti-inflammatory Mechanism
A pivotal study investigated the anti-inflammatory effects of chromenone derivatives, particularly focusing on a related compound known as MSF-2. The results indicated that MSF-2 effectively inhibited the respiratory burst in neutrophils induced by fMLP (N-formylmethionyl-leucyl-phenylalanine), thereby reducing superoxide anion production and preventing excessive inflammation in vivo. This suggests that similar mechanisms may apply to 8-[(diethylamino)methyl]-7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one, highlighting its potential for therapeutic use in inflammatory diseases.
Case Study 2: Antimicrobial Activity
Another research highlighted the antimicrobial potential of chromenone derivatives against various bacterial strains. The study utilized disk diffusion methods to assess the efficacy of these compounds, revealing significant inhibition zones against Gram-positive bacteria. This reinforces the potential application of this compound in developing new antimicrobial agents.
Comparison with Similar Compounds
Table 1: Substituent Comparison
Key Observations :
- The diethylaminomethyl group at position 8 distinguishes the target from dimethylamino-containing derivatives (e.g., 5f, 5g), which may reduce basicity and lipophilicity .
- Electron-withdrawing groups (e.g., trifluoromethyl in compound 9) enhance stability but reduce solubility .
Physicochemical Properties
Table 2: Physical and Spectral Data
Key Observations :
- Melting points for dimethylamino analogs (5f, 5g) range between 150–176°C, influenced by substituent polarity .
- Hydroxy and carbonyl IR stretches are consistent across analogs (~3400 cm<sup>-1</sup> for OH, ~1650 cm<sup>-1</sup> for C=O) .
- <sup>1</sup>H NMR signals for diethylamino groups (target) would show distinct triplets for CH2 and quartets for CH3, whereas dimethylamino analogs exhibit singlets .
Q & A
Q. What are the established synthetic routes for preparing 8-[(diethylamino)methyl]-7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one?
The compound can be synthesized via a Mannich reaction , which introduces the diethylaminomethyl group to a hydroxylated chromenone precursor. A typical protocol involves reacting the parent chromenone (e.g., 7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one) with formaldehyde and diethylamine in ethanol under reflux. Reaction conditions (e.g., molar ratios, temperature, and solvent polarity) must be optimized to minimize side products like tautomeric oxazine derivatives, which are common in aminomethylation reactions . Purification often employs column chromatography with gradients of ethyl acetate and hexane.
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?
- 1H/13C NMR : Focus on resolving the diethylaminomethyl group (δ ~2.5–3.5 ppm for N–CH2–, split due to coupling with adjacent protons) and the methoxyphenoxy moiety (singlet for OCH3 at δ ~3.8 ppm). Overlapping signals in aromatic regions require 2D NMR (COSY, HSQC) for assignment .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ with exact mass matching the empirical formula (C23H27NO6: expected m/z ~414.18). Fragmentation patterns help identify substituents like the methoxyphenoxy group .
- IR Spectroscopy : Key peaks include O–H stretching (3400–3200 cm⁻¹), conjugated carbonyl (C=O, ~1650 cm⁻¹), and aromatic C–O–C (1250 cm⁻¹) .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this chromenone derivative?
Q. How should researchers address contradictions in NMR data arising from tautomerism or dynamic effects?
Dynamic processes (e.g., keto-enol tautomerism or diethylamino group rotation) can cause signal splitting or broadening. Strategies include:
- Variable-Temperature NMR : Cool samples to –40°C to slow exchange rates, resolving split signals .
- Solvent Screening : Use DMSO-d6 or CDCl3 to stabilize specific tautomers.
- Computational Modeling : Compare experimental shifts with DFT-calculated NMR spectra (e.g., using Gaussian or ADF software) to identify dominant tautomers .
Q. What methodologies are recommended for evaluating the compound’s bioactivity in academic settings?
While direct bioactivity data for this compound is limited, analogous chromenones are tested via:
- Enzyme Inhibition Assays : Use fluorescence-based or colorimetric kits (e.g., COX-2 or kinase inhibitors). IC50 values require dose-response curves (n ≥ 3 replicates) .
- Cellular Uptake Studies : Tag the compound with a fluorophore (e.g., BODIPY) and quantify intracellular localization via confocal microscopy .
- ADMET Profiling : Assess solubility (shake-flask method), metabolic stability (microsomal incubation), and membrane permeability (Caco-2 monolayer model) .
Q. How can researchers optimize crystallization conditions for this compound to facilitate structural studies?
- Solvent Screening : Test slow evaporation in binary systems (e.g., methanol/water, acetone/hexane). Polar solvents enhance hydrogen-bonded networks.
- Additives : Introduce trace acetic acid to protonate the diethylamino group, improving crystal packing .
- Temperature Gradients : Use a thermal cycler to gradually lower temperature (0.5°C/hr) for larger, higher-quality crystals .
Methodological Notes
- Avoid Unreliable Sources : Data from commercial platforms (e.g., benchchem.com ) are excluded per user guidelines.
- Advanced Tools : Use SHELX for crystallography and Gaussian 16 for computational modeling.
- Data Reproducibility : Report detailed synthetic protocols (molar ratios, purification steps) and spectral acquisition parameters (e.g., NMR pulse sequences).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
